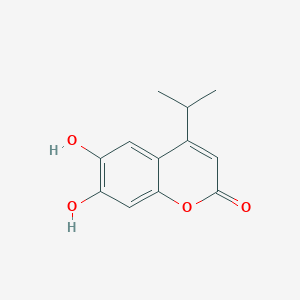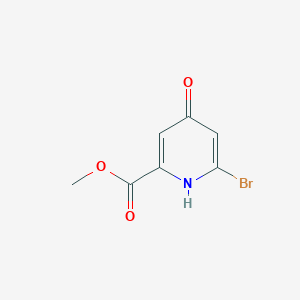![molecular formula C7H8N2O2S B13671502 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and thiazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid typically involves the following steps:
Formation of Pyrazole Intermediate: Starting from commercially available pyrazoles, the intermediate pyrazole-5-aldehydes are synthesized through regioselective functionalization.
Cyclization: The pyrazole intermediate undergoes cyclization with a thioamide to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazine derivatives.
Substitution: Various substituted pyrazolo-thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine carboxylates
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid is unique due to the presence of both pyrazole and thiazine rings, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C7H8N2O2S |
|---|---|
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)5-3-8-9-1-2-12-4-6(5)9/h3H,1-2,4H2,(H,10,11) |
InChI-Schlüssel |
CMGPJDLJMLOTNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC2=C(C=NN21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
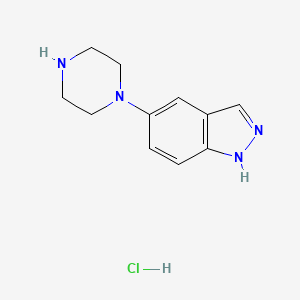

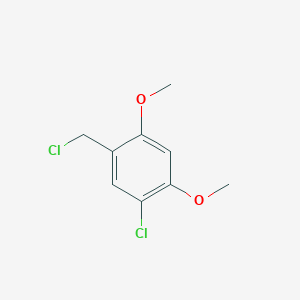
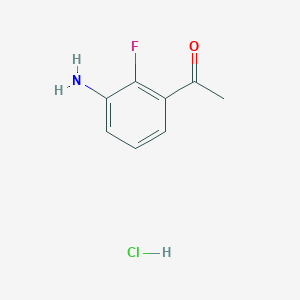

![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
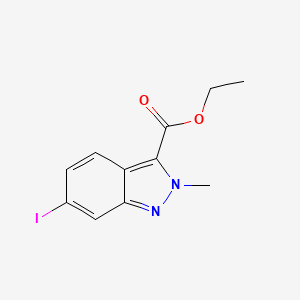
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
